tert-Butyl (6-bromo-4-hydroxypyridin-2-yl)carbamate
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Overview
Description
tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate typically involves the reaction of 6-bromo-4-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxypyridine moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the hydroxypyridine moiety .
Scientific Research Applications
tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom and hydroxypyridine moiety may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-formyl-4-hydroxypyridin-2-yl)carbamate
- tert-Butyl (4-bromo-5-hydroxypyridin-2-yl)carbamate
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-Butyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and binding properties. This distinguishes it from other similar compounds that may have different substituents or substitution patterns .
Properties
Molecular Formula |
C10H13BrN2O3 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-4-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-5-6(14)4-7(11)12-8/h4-5H,1-3H3,(H2,12,13,14,15) |
InChI Key |
CKLIUQJUKLIGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)C=C(N1)Br |
Origin of Product |
United States |
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